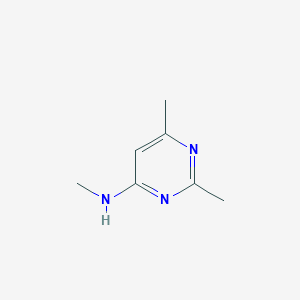

N,2,6-Trimethylpyrimidin-4-amine

Description

Properties

CAS No. |

5177-04-8 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N,2,6-trimethylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-5-4-7(8-3)10-6(2)9-5/h4H,1-3H3,(H,8,9,10) |

InChI Key |

HJDKVRSWZYIPOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Cyclization and Methylation Route

A prominent approach involves synthesizing a 4-amino-substituted pyrimidine intermediate followed by selective methylation at the nitrogen and carbon positions.

Cyclization Step

- Starting materials: Cyanoacetate derivatives (methyl or ethyl cyanoacetate) and urea.

- Conditions: Sodium metal is dissolved in anhydrous methanol or ethanol to generate a reactive medium.

- Reaction: Cyanoacetate is added dropwise, followed by urea, and the mixture is refluxed at 65–80 °C for 3–4 hours.

- Outcome: Formation of 4-amino-2,6-dihydroxypyrimidine (4-amino-2,6(1H,3H)-pyrimidinedione).

- Workup: Neutralization to pH 7.0–7.5, filtration, and drying.

Methylation Step

- Reagents: The pyrimidinedione intermediate is treated with a solid alkali (sodium hydroxide or potassium hydroxide), a phase transfer catalyst such as tetrabutylammonium bromide, and a methylating agent (dimethyl sulfate or dimethyl carbonate).

- Solvents: Toluene, N,N-dimethylformamide, or pyridine.

- Conditions: Heat preservation at 60–80 °C for 8–10 hours.

- Result: Selective methylation at the 2 and 6 positions on the pyrimidine ring and the nitrogen atom, yielding N,2,6-trimethylpyrimidin-4-amine.

- Isolation: Filtration and distillation to dryness.

This method is advantageous due to its relatively mild conditions, avoidance of toxic chlorinating agents, and reduced environmental impact compared to traditional chlorination/ammoniation routes.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Cyclization | Sodium metal, methanol/ethanol, cyanoacetate, urea | 65–80 | 3–4 | pH adjusted to neutral after reaction |

| Methylation | NaOH/KOH, tetrabutylammonium bromide, dimethyl sulfate | 60–80 | 8–10 | Solvent: toluene or DMF or pyridine |

Table 1: Summary of Cyclization and Methylation Route Conditions

Mannich Reaction-Based Synthesis

Another synthetic strategy involves the Mannich reaction, where 2,4,6-triaminopyrimidine reacts with formaldehyde and appropriate amines to introduce substituents at the 2 and 6 positions.

- Substrate: 2,4,6-Triaminopyrimidine.

- Reagents: Formalin (formaldehyde source), paraformaldehyde, or trioxymethyl ethane.

- Amines: Benzylamines or alkylamines are used to form Schiff bases with formaldehyde, which then react with the pyrimidine.

- Conditions: Variations in solvent (water, ethanol), temperature (0–80 °C), pH (acidic to neutral), and molar ratios affect yields.

- Challenges: Aryl and aryl-substituted amines often yield poor results due to instability of intermediates.

- Advantages: Potential for one-step synthesis of substituted pyrimidines.

- Limitations: Requires careful optimization of reaction parameters to avoid low yields or side-products.

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Temperature | 0–80 °C | Higher temps can increase rate but risk side reactions |

| Solvent | Water, aqueous ethanol, absolute ethanol | Solvent polarity affects solubility and reaction kinetics |

| pH | ~4 (acidic) to neutral | Influences Schiff base formation and stability |

| Molar Ratios | 1:1:1 to 1:2:2 (pyrimidine:amine:formaldehyde) | Affects conversion and selectivity |

Table 2: Key Parameters in Mannich Reaction Synthesis

Direct N-Methylation Techniques

Selective methylation of amino groups on pyrimidines can be achieved using:

- Methyl iodide or dimethyl sulfate as methylating agents.

- Base catalysts: Strong bases like sodium hydride or guanidinium bases (e.g., 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) facilitate deprotonation.

- Protection strategies: Sulfonamide protection (e.g., o-nitrobenzenesulfonamide) can be used to direct methylation selectively.

- Reactions: Mitsunobu conditions or reductive amination (Leuckart reaction) with formic acid and formalin can also be employed for N-methylation.

- Advantages: High selectivity and yields with appropriate protection and catalysts.

- Challenges: Avoiding over-methylation or side reactions requires precise control.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Environmental Impact | Scale-up Potential |

|---|---|---|---|---|

| Cyclization + Methylation | Mild conditions, fewer toxic reagents, green | Multiple steps, longer reaction times | Low (avoids phosphorus oxychloride) | High |

| Mannich Reaction | Potential one-step synthesis | Variable yields, sensitive to amine type | Moderate (depends on solvents) | Moderate |

| Direct N-Methylation | High selectivity, versatile | Requires protection/deprotection steps | Variable (depends on reagents) | Moderate |

Summary and Recommendations

- The cyclization followed by methylation method is currently the most practical and environmentally friendly route for preparing this compound, offering good yields and operational simplicity.

- The Mannich reaction approach provides a useful alternative for rapid synthesis but requires careful optimization and is less robust with certain amines.

- Selective N-methylation techniques are valuable tools in modifying pyrimidine derivatives and can be integrated into multi-step syntheses.

- Industrial production benefits from methods that avoid hazardous reagents like phosphorus oxychloride and minimize waste, as demonstrated by the cyclization-methylation route.

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the pyrimidine ring.

Condensation Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Condensation: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines.

Oxidation: Alcohols or ketones.

Reduction: Reduced pyrimidine derivatives.

Condensation: Schiff bases.

Scientific Research Applications

N,2,6-Trimethylpyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Crimidine (2-Chloro-N,N,6-Trimethylpyrimidin-4-amine)

Crimidine, a structurally related pyrimidine derivative, substitutes one methyl group (at the 2-position) with chlorine, resulting in the formula C₈H₁₁ClN₃. This minor structural alteration significantly impacts its application: crimidine is a rodenticide and pesticide, regulated under strict import/export protocols for agrochemicals . Unlike N,2,6-trimethylpyrimidin-4-amine, crimidine’s chlorine atom enhances electrophilicity, likely increasing its toxicity and pesticidal efficacy. Regulatory data indicate crimidine is subject to a 6.5% Most Favored Nation (MFN) tariff and requires pesticide registration certificates for trade .

N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines

Compounds such as N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines (e.g., derivatives 2–7, 11, and 12) feature aryl substituents instead of methyl groups at the N-position. For example, aryl groups like 3,4,5-trimethoxyphenyl introduce additional hydrogen-bonding and hydrophobic interactions, which are critical in anticancer drug design .

Data Comparison

Research Findings

- Bioactivity : this compound derivatives exhibit conformationally restricted structures that enhance target selectivity in biological assays. The methyl groups stabilize the pyrimidine ring, favoring interactions with hydrophobic enzyme pockets .

- Toxicity : Crimidine’s chlorine atom increases its electrophilic reactivity, correlating with acute neurotoxicity in rodents. In contrast, methyl-substituted analogs show lower acute toxicity, making them safer for therapeutic exploration .

- Synthetic Flexibility: N-Aryl derivatives demonstrate the adaptability of the pyrimidine scaffold.

Q & A

Basic: What synthetic methodologies are effective for preparing N,2,6-Trimethylpyrimidin-4-amine derivatives?

Answer:

A general procedure involves nucleophilic substitution reactions at the pyrimidine C4 position. For example, reacting 2,6-dimethylfuro[2,3-d]pyrimidin-4-amine intermediates with aryl/alkyl halides in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–24 hours yields derivatives with 50–80% efficiency. Purification via column chromatography (EtOAC/hexane gradients) and recrystallization ensures high purity . Key parameters include steric hindrance from substituents and solvent polarity, which influence reaction kinetics and regioselectivity.

Basic: How can spectroscopic techniques validate the structural integrity of this compound analogs?

Answer:

- 1H NMR : Methyl groups at pyrimidine C2/C6 positions appear as singlets at δ 2.10–2.50 ppm. The C4 amine proton (if unsubstituted) shows a broad singlet at δ 9.50–9.60 ppm, while N-methyl groups resonate at δ 3.38–3.47 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., m/z 256 for C12H14N4).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .

Advanced: How do crystallographic refinement tools like SHELX resolve ambiguities in structural data for pyrimidine derivatives?

Answer:

SHELXL refines high-resolution X-ray diffraction data by optimizing atomic displacement parameters and resolving twinning or disorder in crystal lattices. For This compound analogs, hydrogen bonding networks (e.g., N–H···O interactions) can be modeled using Fourier difference maps. Robust refinement requires iterative cycles to minimize R1 values (<0.05) and validate thermal ellipsoid orientations .

Advanced: What strategies address contradictions in biological activity data for this compound derivatives?

Answer:

- Dose-Response Analysis : Confirm IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target interactions.

- Structural Analog Comparison : Compare activity trends across derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups at aryl positions) to identify pharmacophoric requirements .

- Statistical Validation : Use ANOVA or Tukey’s HSD test to assess significance of observed differences in biological replicates .

Advanced: How can computational docking elucidate the binding mode of this compound derivatives to biological targets?

Answer:

- Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB and prepare them (protonation, energy minimization) using tools like AutoDockTools.

- Ligand Docking : Perform rigid/flexible docking (e.g., with AutoDock Vina) to rank binding poses by affinity scores. Focus on key interactions (e.g., hydrogen bonds with catalytic lysine residues, hydrophobic contacts with ATP-binding pockets) .

- MD Simulations : Validate stability of top poses via 100-ns molecular dynamics simulations (e.g., GROMACS) to assess RMSD fluctuations and binding free energies .

Advanced: How do substituent modifications at the pyrimidine C4 position influence physicochemical properties?

Answer:

- Lipophilicity : Introducing aryl groups (e.g., 4-propoxyphenyl) increases logP by 1.5–2.0 units compared to alkyl substituents, as measured by reversed-phase HPLC .

- Solubility : Hydrochloride salt formation (e.g., N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine HCl) improves aqueous solubility by >10-fold via ionic interactions .

- Bioavailability : Methylation at the N4 position reduces metabolic clearance (CYP3A4 susceptibility) compared to primary amines, as shown in microsomal stability assays .

Basic: What chromatographic systems are optimal for purity assessment of this compound derivatives?

Answer:

- TLC : Use silica gel plates with EtOAc/hexane (1:3 to 3:1) gradients; target compounds typically exhibit Rf values of 0.10–0.30 under UV254 .

- HPLC : C18 columns with acetonitrile/water (70:30) mobile phases at 1.0 mL/min flow rate provide baseline separation of analogs (retention times: 8–12 minutes) .

Advanced: How can NMR-based conformational analysis resolve steric effects in substituted pyrimidines?

Answer:

- NOESY : Detect through-space interactions between methyl groups (C2/C6) and adjacent protons to confirm restricted rotation or planar conformations.

- Variable-Temperature NMR : Observe coalescence of split signals (e.g., diastereotopic protons) to estimate rotational barriers (ΔG‡ ~10–15 kcal/mol) in hindered derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.